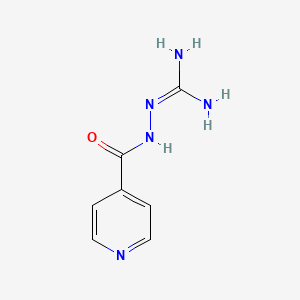

N-(diaminomethylideneamino)pyridine-4-carboxamide

Overview

Description

“N-(diaminomethylideneamino)pyridine-4-carboxamide” is also known as Isonicotinamide . It is the amide form of isonicotinic acid and is an isomer of nicotinamide, which has the carboxamide group in the 3-position . This compound is used for material synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide have been synthesized and studied .Physical and Chemical Properties Analysis

Isonicotinamide, a related compound, is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Scientific Research Applications

Polymer Synthesis and Material Properties

Rigid-Rod Polyamides and Polyimides

Compounds related to N-(diaminomethylideneamino)pyridine-4-carboxamide have been used to synthesize rigid-rod polyamides and polyimides with exceptional thermooxidative stability and amorphous nature. These polymers exhibit excellent solubility in polar aprotic solvents and show promising material properties such as high glass transition temperatures and blue fluorescence under certain conditions (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Aromatic Polyamides with Enhanced Properties

The synthesis of soluble, curable, and thermally stable aromatic polyamides incorporating pyridine and azomethine units has been reported. These polyamides, characterized by high thermal stability and enhanced solubility, indicate the potential of this compound derivatives in creating advanced polymeric materials with specific electronic and optical properties (Ravikumar & Saravanan, 2012).

Chemical Engineering and Catalysis

Carboxamide-Pyridine N-Oxide Heterosynthon

The study of carboxamide-pyridine N-oxide synthons demonstrates the utility of this compound derivatives in crystal engineering and the synthesis of pharmaceutical cocrystals. This work highlights the role of N-H...O- hydrogen bonding and C-H...O interactions in assembling complex architectures, which could be crucial for the development of new pharmaceuticals and materials (Reddy, Babu, & Nangia, 2006).

Advanced Materials and Applications

Polyimides with High Glass Transition and Thermal Stability

New polyimides containing pyridine and triphenylamine groups have been synthesized, showing high solubility, excellent mechanical properties, and thermal stability. These materials, derived from related this compound structures, indicate the compound's potential in creating high-performance materials suitable for advanced technological applications (Wang, Liou, Liaw, & Huang, 2008).

Future Directions

Properties

IUPAC Name |

N-(diaminomethylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-7(9)12-11-6(13)5-1-3-10-4-2-5/h1-4H,(H,11,13)(H4,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMVDMAZEODKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276863 | |

| Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-16-1 | |

| Record name | NSC69854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

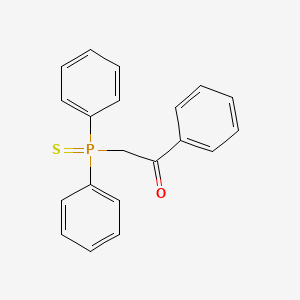

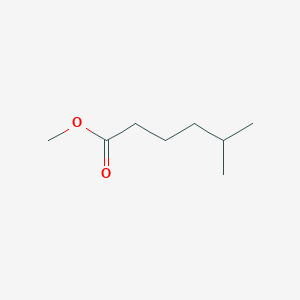

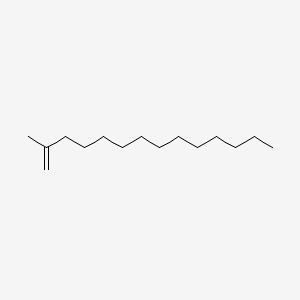

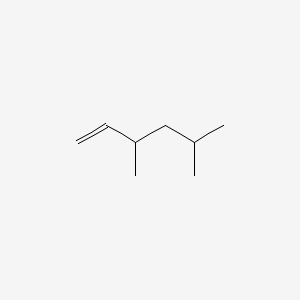

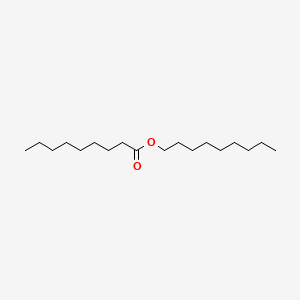

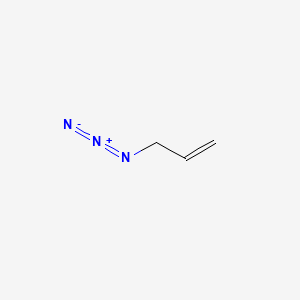

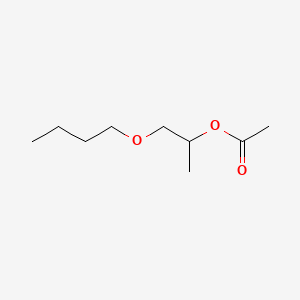

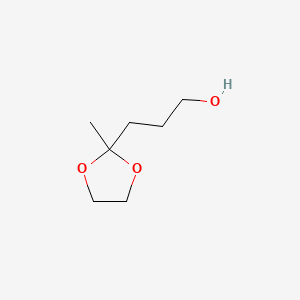

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.